molecular formula C44H49Cl2NO7 B13840679 (R)-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate

(R)-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate

Cat. No.: B13840679
M. Wt: 774.8 g/mol
InChI Key: FCSZZXRTYZTSNO-JIDHJSLPSA-N
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Description

®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a phenol group, a hydroxymethyl group, and a triphenylacetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can undergo various chemical reactions, including:

    Oxidation: The phenol and hydroxymethyl groups can be oxidized to form quinones and aldehydes, respectively.

    Reduction: The compound can be reduced to form alcohols and amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the hydroxymethyl group may produce primary alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its multiple functional groups. It can serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industrial applications, ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(2,4-Dichlorobenzyl)oxy)phenol: Shares the dichlorobenzyl and phenol groups but lacks the triphenylacetate moiety.

    2-(Hydroxymethyl)phenol: Contains the hydroxymethyl and phenol groups but lacks the dichlorobenzyl and triphenylacetate moieties.

    2,2,2-Triphenylacetic acid: Contains the triphenylacetate moiety but lacks the phenol and dichlorobenzyl groups.

Uniqueness

®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for diverse applications in research and industry, making it a valuable compound for further exploration.

Properties

Molecular Formula

C44H49Cl2NO7

Molecular Weight

774.8 g/mol

IUPAC Name

4-[(1R)-2-[6-[2-[(2,4-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid

InChI

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-7-5-19(22(26)14-21)17-32-12-11-31-10-4-2-1-3-9-27-15-24(30)18-6-8-23(29)20(13-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-8,13-14,24,27-30H,1-4,9-12,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1

InChI Key

FCSZZXRTYZTSNO-JIDHJSLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C=C1[C@H](CNCCCCCCOCCOCC2=C(C=C(C=C2)Cl)Cl)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C=C1C(CNCCCCCCOCCOCC2=C(C=C(C=C2)Cl)Cl)O)CO)O

Origin of Product

United States

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